molecular formula C26H44O2 B042360 Benzeneacetic acid, octadecyl ester CAS No. 70008-90-1

Benzeneacetic acid, octadecyl ester

Cat. No.: B042360
CAS No.: 70008-90-1
M. Wt: 388.6 g/mol
InChI Key: WPOSPFVUWDXSSN-UHFFFAOYSA-N
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Description

Benzeneacetic acid, octadecyl ester is a chemical compound with the molecular formula C26H44O2 . It is a derivative of benzeneacetic acid, which is a type of carboxylic acid .


Synthesis Analysis

The synthesis of esters like this compound often involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst . A recent paper discusses the photocatalytic synthesis of ester derivatives, highlighting three types of reactions that yield organic compounds containing ester moieties .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . Esters contain a carbonyl group with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond .


Chemical Reactions Analysis

Esters, including this compound, can undergo a variety of reactions. One such reaction is hydrolysis, which is catalyzed by either an acid or a base . The products of this reaction are a carboxylic acid and an alcohol .


Physical and Chemical Properties Analysis

The physical and chemical properties of esters depend on their molecular structure. Esters are polar but do not engage in hydrogen bonding with one another, thus they have considerably lower boiling points than their isomeric carboxylic acids counterparts . The molar mass of this compound is 388.63 .

Mechanism of Action

The mechanism of ester reactions often involves the presence of an electronegative substituent that can act as a leaving group during nucleophile substitution reactions . Acidic hydrolysis is simply the reverse of esterification .

Future Directions

Esters are widely used in various fields, including natural products, pharmaceuticals, and fine chemicals . The development of versatile synthetic methods of esters is still an important research topic in organic chemistry . Future research may focus on improving the efficiency of ester synthesis and exploring new reactions involving esters .

Properties

IUPAC Name

octadecyl 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-28-26(27)24-25-21-18-17-19-22-25/h17-19,21-22H,2-16,20,23-24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOSPFVUWDXSSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340222
Record name Benzeneacetic acid, octadecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70008-90-1
Record name Benzeneacetic acid, octadecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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